molecular formula C15H14ClNO2S B13362194 N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide

N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide

Cat. No.: B13362194
M. Wt: 307.8 g/mol
InChI Key: NSNNQFCZJXHJFO-SFQUDFHCSA-N
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Description

N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide (CAS 1634691-64-7) is a chemical compound with the molecular formula C 15 H 14 ClNO 2 S and a molecular weight of 307.80 g/mol . It is offered as a high-purity building block for research applications in medicinal chemistry and organic synthesis. This compound serves as a key reactant and intermediate in original synthetic methods. It acts as an N-tosylbenzylimine electrophile in reactions with carbanions generated from nitroheterocyclic substrates, a process facilitated by tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent . This methodology is particularly valuable for generating diverse chemical libraries. For instance, it has been successfully used to introduce a functionalized side chain at the 2-position of a 5-nitroimidazole scaffold, leading to novel derivatives with potential pharmacological interest . The electron-withdrawing sulfonamide group is a common motif in sulfonamide-based compounds, which often exhibit defined conformational properties and intermolecular interactions, such as hydrogen bonding, in their solid-state structures . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

(NE)-N-[1-(2-chlorophenyl)ethylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H14ClNO2S/c1-11-7-9-13(10-8-11)20(18,19)17-12(2)14-5-3-4-6-15(14)16/h3-10H,1-2H3/b17-12+

InChI Key

NSNNQFCZJXHJFO-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Condensation Reaction

  • Reagents Needed:

    • 2-Chlorobenzaldehyde
    • 4-Methylbenzenesulfonamide
    • Base (e.g., triethylamine or pyridine)
    • Solvent (e.g., dichloromethane or toluene)
  • Procedure:

    • Combine 2-chlorobenzaldehyde and 4-methylbenzenesulfonamide in a suitable solvent.
    • Add a base to facilitate the condensation reaction.
    • Stir the mixture at room temperature or under reflux conditions until the reaction is complete.
    • Purify the product using recrystallization or column chromatography.

Purification and Characterization

  • Purification: The crude product can be purified by recrystallization from ethanol or ethyl acetate/hexane mixtures.
  • Characterization: Use NMR (nuclear magnetic resonance) spectroscopy to confirm the structure. The $${}^{1}$$H NMR spectrum should show characteristic signals for the aromatic protons and the imine proton.

Analysis of Reaction Conditions

The efficiency of the condensation reaction can be influenced by several factors, including the choice of solvent, base, and reaction temperature.

Factor Influence on Reaction
Solvent Polar solvents like dichloromethane facilitate the reaction by stabilizing the intermediate.
Base Strong bases like triethylamine or pyridine are effective in promoting the condensation.
Temperature Room temperature is often sufficient, but reflux conditions can accelerate the reaction.

Research Findings and Applications

While specific research findings on this compound might be limited, compounds of this class are generally studied for their biological activities, such as antimicrobial or anti-inflammatory properties. The synthesis and characterization of such compounds contribute to the broader field of medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially altering membrane permeability and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

  • N-(2-Chlorophenyl)-4-methylbenzenesulfonamide (): This analogue lacks the ethylidene group but shares the 2-chlorophenyl and sulfonamide moieties. Crystallographic studies reveal that the N–H bond conformation is influenced by the ortho-chloro substituent, leading to distinct packing interactions compared to para-substituted derivatives.
  • N-[1-(4-Ethylphenyl)ethylidene]-4-methylbenzenesulfonamide () :
    Replacing the 2-chlorophenyl group with a 4-ethylphenyl substituent shifts the electronic and steric profile. The para-ethyl group enhances lipophilicity (logP ~3.5 estimated) compared to the ortho-chloro analogue (logP ~2.8), which may influence membrane permeability in biological systems. The molecular weight difference (301.40 g/mol vs. ~325 g/mol for the chlorinated derivative) also reflects functional group variations .

Heterocyclic Sulfonamide Derivatives

  • Thiazole-Based Sulfonamides () :
    Compounds like methyl 2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinecarbodithioate incorporate sulfur and nitrogen heterocycles. These derivatives are intermediates in synthesizing thiazole-containing heterocycles, which exhibit diverse bioactivities. The thiazole ring introduces additional hydrogen-bonding sites, contrasting with the planar aromatic system of the target compound .

  • Nitroimidazole Derivatives () :
    The target compound serves as a building block for 5-nitroimidazole antileishmanial agents. Compared to metronidazole (Flagyl), a classic nitroimidazole antibiotic, the addition of the sulfonamide-chlorophenyl group may enhance target specificity against Leishmania parasites. Preliminary studies suggest improved efficacy in vitro, though toxicity profiles remain under investigation .

Chiral and Fluorinated Analogues

  • C2-Symmetric Tetrahydropentalene Sulfonamides (): Chiral derivatives like (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide exhibit high stereochemical purity (99% ee) and specific optical rotation ([α]D²⁰ +2.5).
  • Double Sulfonamides () :
    N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide features dual sulfonamide groups, resulting in increased molecular rigidity and hydrogen-bonding capacity. The fluorine substituents enhance metabolic stability compared to chlorinated analogues, though synthetic routes are more complex .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Estimated) Application
N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide C₁₅H₁₃ClNO₂S 313.79 2-Chlorophenyl, ethylidene 2.8 Antileishmanial precursor
N-(2-Chlorophenyl)-4-methylbenzenesulfonamide C₁₃H₁₂ClNO₂S 281.76 2-Chlorophenyl 2.5 Crystallography studies
N-[1-(4-Ethylphenyl)ethylidene]-4-methylbenzenesulfonamide C₁₇H₁₉NO₂S 301.40 4-Ethylphenyl 3.5 Chemical synthesis
Methyl hydrazinecarbodithioate () C₅H₁₀N₂S₂ 162.27 Thiazole, dithioate 1.9 Heterocyclic intermediate

Biological Activity

N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Antibacterial Activity
this compound exhibits significant antibacterial activity by inhibiting bacterial growth through interference with folic acid synthesis, an essential metabolic pathway for bacteria. This mechanism is typical for sulfonamide compounds, which are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway.

In Vitro Studies

Recent studies have demonstrated that this compound shows promising results against various bacterial strains. For instance, it has been reported to exhibit substantial inhibition against Staphylococcus aureus , with an inhibition percentage of approximately 80.69% at a concentration of 50 µg/mL .

Table 1: Biological Activity Summary

Bacterial Strain Inhibition Percentage (%) Concentration (µg/mL)
Staphylococcus aureus80.6950
Klebsiella pneumoniae77.5250

Case Studies and Research Findings

  • Apoptotic Induction in Cancer Cells
    A study focused on the impact of related benzenesulfonamides revealed that certain derivatives could induce apoptosis in MDA-MB-231 breast cancer cells. The compound exhibited a significant increase in annexin V-FITC positive apoptotic cells, indicating its potential as an anticancer agent .
  • Docking Studies
    Molecular docking studies have shown favorable binding interactions between this compound and carbonic anhydrase IX (CA IX), suggesting that this compound could selectively inhibit this enzyme, which is often overexpressed in tumors .
  • Pharmacokinetic Properties
    Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated that the compound possesses promising pharmacokinetic properties, enhancing its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves condensation of 2-chloroacetophenone with 4-methylbenzenesulfonamide under acidic or basic conditions. Key steps include:

  • Nucleophilic Addition : Use of a base (e.g., triethylamine) to deprotonate the sulfonamide nitrogen, enabling nucleophilic attack on the carbonyl group of 2-chloroacetophenone .
  • Dehydration : Acid-catalyzed dehydration (e.g., HCl in ethanol) to form the ethylidene moiety .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (n-hexane/dichloromethane) to isolate the product .
  • Yield Optimization : Monitoring reaction progress via TLC or HPLC ensures minimal side products (e.g., unreacted starting materials or over-oxidized derivatives) .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the presence of the ethylidene group (δ ~8.5–9.0 ppm for the imine proton) and aromatic protons .
  • X-ray Crystallography : Single-crystal X-ray analysis resolves bond lengths (e.g., C=N at ~1.28 Å) and torsion angles, confirming the planar geometry of the sulfonamide group .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 308.05) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using a stopped-flow CO2_2 hydration assay, given sulfonamides’ known role as CA inhibitors .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?

  • Methodological Answer :

  • Data Collection : Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion .
  • Structure Solution : Use SHELXD for dual-space direct methods to locate heavy atoms (e.g., S, Cl). For light atoms, employ charge-flipping algorithms .
  • Refinement : SHELXL refines anisotropic displacement parameters. Challenges include modeling disorder in the ethylidene group or solvent molecules, addressed using PART and SUMP instructions .
  • Validation : Check Rint_{\text{int}} (<0.05) and GooF (0.9–1.1) to ensure data quality .

Q. What strategies resolve contradictions between computational and experimental data (e.g., DFT vs. crystallographic bond lengths)?

  • Methodological Answer :

  • DFT Calibration : Optimize computational methods (e.g., B3LYP/6-311+G(d,p)) using experimental geometries as benchmarks. Adjust basis sets to account for dispersion forces in the solid state .
  • Hirshfeld Surface Analysis : Compare close contacts (e.g., C–H⋯O) in crystal packing to identify intermolecular interactions not modeled in gas-phase DFT .
  • Dynamic Effects : Use molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. rigid crystal environments .

Q. How does the electronic nature of the 2-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electrophilicity : The electron-withdrawing Cl substituent activates the ethylidene group toward nucleophilic attack (e.g., Grignard reagents), monitored via 19F^{19}F NMR if fluorinated analogs are synthesized .
  • Suzuki Coupling : Use Pd(PPh3_3)4_4/K2_2CO3_3 in DMF/H2_2O to couple with aryl boronic acids. The Cl group directs regioselectivity para to itself .
  • Kinetic Studies : Track reaction progress using HPLC-MS to quantify intermediates and side products .

Q. What advanced techniques characterize enantiomeric purity if chiral centers are introduced?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Confirm elution order via circular dichroism (CD) .
  • X-ray Crystallography : Assign absolute configuration using Flack parameters (e.g., Flack x ≈ 0.02) .
  • VCD Spectroscopy : Compare experimental vibrational CD spectra with DFT-predicted spectra to validate enantiomers .

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